molecular formula C40H72O4 B2459257 Terpineol CAS No. 8000-41-7

Terpineol

Cat. No. B2459257
CAS RN: 8000-41-7
M. Wt: 617.012
InChI Key: YHBMRMXDATWKHX-NRYJBHHQSA-N
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Description

Terpineol is any of four isomeric monoterpenoids. Terpenoids are terpenes that are modified by the addition of a functional group, in this case, an alcohol . Terpineols have been isolated from a variety of sources such as cardamom, cajuput oil, pine oil, and petitgrain oil . Four isomers exist: α-, β-, γ-terpineol, and terpinen-4-ol . Terpineol is usually a mixture of these isomers with α-terpineol as the major constituent . Terpineol has a pleasant odor similar to lilac and is a common ingredient in perfumes, cosmetics, and flavors .


Synthesis Analysis

Although it is naturally occurring, terpineol is commonly manufactured from alpha-pinene, which is hydrated in the presence of sulfuric acid . An alternative route starts from limonene . Limonene reacts with trifluoroacetic acid in a Markovnikov addition to a trifluoroacetate intermediate, which is easily hydrolyzed with sodium hydroxide to α-terpineol with 7% selectivity .


Molecular Structure Analysis

The chemical formula of Terpineol is C10H18O . It is a monoterpenoid and shares the basic chemical structure of terpenes .


Chemical Reactions Analysis

Terpineol is produced mostly based on chemical hydration using α-pinene or turpentine . Moreover, many bioprocesses for the microbial production of α-terpineol via biotransformation of monoterpenes (limonene, α- and β-pinenes) are also available in the literature .


Physical And Chemical Properties Analysis

Terpineol is a colorless thick liquid . It has a boiling point of 214–217°C and a melting point ranging from −35.9 to −28.2°C . It is insoluble in water, soluble in organic solvents such as ethanol .

Scientific Research Applications

Flavor and Fragrance Industry

Terpineol, specifically α-Terpineol, is widely used in the flavors and fragrances industry for its sensory properties . It has a pleasant odor similar to lilacs and is a common ingredient in perfumes, cosmetics, and aromatic scents .

Antioxidant Properties

α-Terpineol has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Properties

Research has shown that α-Terpineol has anti-inflammatory effects . This means it could potentially be used in treatments for conditions that cause inflammation, such as arthritis or asthma.

Antimicrobial and Antiviral Properties

α-Terpineol has exhibited antimicrobial and antiviral properties in various research settings . This suggests it could be used in the development of new antimicrobial and antiviral agents.

Anticancer Properties

Studies have reported that α-Terpineol has anticancer properties . This means it could potentially be used in cancer treatments, although further clinical trials are needed to substantiate these claims fully .

Pain Reduction

α-Terpineol has been found to have anti-nociceptive (pain reducing) effects . This suggests it could potentially be used in pain management treatments.

Safety and Hazards

Terpineol can cause skin irritation and serious eye irritation . It is harmful to aquatic life . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future of terpineol research lies in exploring its uncharted potential . Scientists are probing into how it interacts at the molecular level, its long-term effects, and its potential as a complementary therapy alongside conventional treatments . Considering the information presented, it is believed that α-terpineol applications may transcend the flavors and fragrances industry in the future .

Mechanism of Action

Target of Action

Terpineol, specifically α-Terpineol, has been found to exhibit antibacterial activities against common foodborne pathogenic bacteria . The primary targets of α-Terpineol are the cell envelopes and intracellular organizations of these bacteria .

Mode of Action

The hydroxyl group of α-Terpineol interacts with its bacterial targets, affecting their membrane function and leading to their death . This interaction involves the formation of glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO− . This results in an increase in membrane gelation and a reduction in membrane fluidity .

Biochemical Pathways

The biosynthesis of α-Terpineol proceeds from geranyl pyrophosphate, which releases pyrophosphate to give the terpinyl cation . This carbocation is the precursor to many terpenes and terpenoids. Its hydrolysis gives terpineol .

Pharmacokinetics

It’s known that α-terpineol can impair the cell wall and damage plasma membranes . This disruption of the proton motive force and the leakage of ATP result in a deficit of intracellular ATP .

Result of Action

The action of α-Terpineol leads to remarkable destruction in cell envelopes and intracellular organizations of bacteria . Electron transport in the cytoplasmic membrane is impaired, inducing reactive oxygen species accumulation . Both membrane electrical potential and membrane pH gradient collapse .

Action Environment

Environmental factors can influence the action of Terpineol. For instance, α-Terpineol fumigation has been found to alleviate negative plant-soil feedbacks of Panax notoginseng by suppressing Ascomycota and enriching antagonistic bacteria . This suggests that the environment in which Terpineol is used can affect its efficacy and stability.

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
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InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
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Molecular Formula

C10H18O
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Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
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DSSTOX Substance ID

DTXSID5026625
Record name alpha-Terpineol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
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Boiling Point

218-221 °C
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Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
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Density

0.935 at 20 °C/20 °C, 0.930-0.936
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Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
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Product Name

Alpha-Terpineol

Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS RN

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
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Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
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Q & A

Q1: How does α-Terpineol impact morphine dependence and tolerance in mice?

A1: Research suggests that α-Terpineol might prevent the development of morphine dependence and tolerance by influencing nitric oxide (NO) production in the brain. Studies show that co-administering α-Terpineol with L-NAME, a nitric oxide synthase inhibitor, enhances α-Terpineol's inhibitory effects on morphine dependence and tolerance. Conversely, L-arginine, an NO precursor, appears to counteract α-Terpineol's protective effects. []

Q2: What is the role of α-Terpineol in mitigating neuropathic pain?

A2: α-Terpineol demonstrates analgesic effects in rat models of neuropathic pain induced by chronic constriction injury (CCI). The compound seems to achieve this by suppressing the activation of microglial cells and reducing the levels of inflammatory cytokines such as IL-1β and TNF-α within the spinal cord. []

Q3: How does α-Terpineol contribute to the anti-inflammatory properties of orange juice?

A3: Studies using oral buccal cells reveal that α-Terpineol present in orange juice exhibits anti-inflammatory effects. It appears to inhibit the formation of the pro-inflammatory cytokine IL-6 and suppress the gene expression of the IL-6 receptor. These findings suggest that α-Terpineol may play a role in the overall anti-inflammatory properties attributed to orange juice. []

Q4: What is the molecular formula and weight of α-Terpineol?

A4: α-Terpineol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q5: How does the presence of Terpineol affect the properties of ethyl cellulose-based vehicles?

A5: Terpineol acts as a good solvent for ethyl cellulose, allowing for better extension of the polymer chains and leading to improved three-dimensional network entanglement. This translates to enhanced rheological properties, including higher viscosity, yield stress, thixotropy, and improved stability in dynamic measurements. These characteristics make Terpineol-based vehicles particularly well-suited for applications such as mask printing pastes. []

Q6: Can α-Terpineol be synthesized from a renewable source, and what is the role of catalysis in this process?

A6: Yes, α-Terpineol can be synthesized from α-Pinene, a major component of Indonesian crude turpentine, which is derived from pine trees. The hydration of α-Pinene to α-Terpineol is typically catalyzed by acids. Research shows that chloroacetic acid effectively catalyzes this reaction. [] Furthermore, continuous production of α-Terpineol is achievable using reactive distillation with chloroacetic acid as the catalyst. []

Q7: What is the significance of boric acid in the synthesis of Terpineol?

A7: Boric acid, when combined with α-hydroxycarboxylic acids, forms composite catalysts that demonstrate high activity in the catalytic hydration of α-Pinene to produce Terpineol. Specifically, the composite catalyst of boric acid and tartaric acid exhibits remarkable efficiency in this reaction. [] Interestingly, the composite catalyst of boric acid and mandelic acid can directly catalyze the hydration of α-Pinene in the absence of a solvent. []

Q8: How do theoretical studies contribute to understanding the atmospheric fate of α-Terpineol?

A8: Density Functional Theory (DFT) calculations provide valuable insights into the OH-initiated degradation mechanism of α-Terpineol in the atmosphere. These studies help identify major reaction pathways, including barrierless addition processes and H-abstraction from the ring, leading to the formation of various atmospheric oxidation products. []

Q9: How do structural modifications of Terpineol impact its biological activity?

A9: While specific SAR studies on Terpineol are limited in the provided research, one study investigates Terpineol derivatives with varying substituents at the hydroxyl group. These modifications aim to enhance the compound's activity against asthma, inflammation, and pulmonary artery hypertension. []

Q10: What are the safety considerations regarding the use of α-Terpineol in animal feed?

A11: The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of α-Terpineol as a flavoring agent in animal feed. The assessment considers potential risks to various animal species, consumers, and the environment. The EFSA panel established maximum safe concentrations for different species based on available data. []

Q11: What is known about the pharmacokinetics of α-Terpineol?

A12: Although limited information is available on the specific ADME properties of α-Terpineol from the provided research, one study investigates its presence in equine blood and tissues after intravenous administration of pine oil, where α-Terpineol is a major constituent. The study focuses on detecting and quantifying α-Terpineol levels, providing some insights into its absorption and distribution in horses. []

Q12: What are the insecticidal effects of α-Terpineol?

A13: α-Terpineol exhibits insecticidal activity against various insects. For instance, it shows potential against Plutella xylostella, a major pest of cruciferous crops. Studies demonstrate that α-Terpineol affects the activity of key enzymes in P. xylostella adults, including glutathione S-transferase, catalase, acetylcholinesterase, and Na+/K+-ATPase, ultimately contributing to its insecticidal effects. []

Q13: Does α-Terpineol have any effect on tumor cells?

A14: α-Terpineol displays cytotoxic effects against several tumor cell lines, including melanoma, lung, breast, leukemia, and colorectal cancer cells. Its anti-tumor activity is attributed to the blockage of NF-κB expression, a crucial factor in tumor cell growth. [] In vivo studies using a murine sarcoma 180 cell line further support its antitumor potential, demonstrating cytotoxic and genotoxic effects leading to tumor cell death. []

Q14: Is there any evidence of resistance development to α-Terpineol in microorganisms?

A15: While the provided research does not directly address resistance development to α-Terpineol, one study explores its antifungal activity against Candida albicans biofilms, a significant concern in oral health. Notably, the study found no decrease in α-Terpineol sensitivity in C. albicans with multiple exposures, suggesting a low risk of resistance development. []

Q15: What are the potential toxicological concerns of pine oil, considering α-Terpineol is a major component?

A16: Intravenous administration of pine oil, with α-Terpineol as a major constituent, can induce acute toxicity in horses, primarily affecting the respiratory system. High doses can lead to rapid death due to pulmonary edema. Even at sublethal doses, significant pathological changes, particularly in the lungs, are observed. These findings highlight the potential risks associated with intravenous exposure to pine oil and its components like α-Terpineol. []

Q16: How does the choice of solvent affect the dissolution of α-Terpineol?

A17: The dissolution and subsequent performance of α-Terpineol are significantly influenced by the choice of solvent. As previously mentioned, Terpineol exhibits superior solvation properties for ethyl cellulose compared to B.C.A. []. This difference in solubility directly impacts the rheological properties of the resulting mixtures, highlighting the importance of careful solvent selection for specific applications.

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